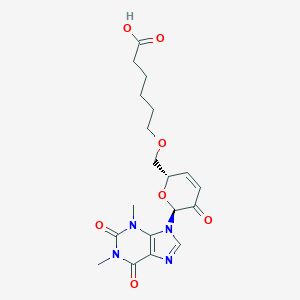

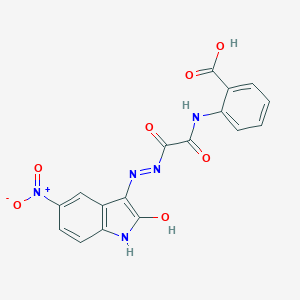

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-, commonly known as Indole-3-acetic acid (IAA), is a naturally occurring plant hormone that plays a crucial role in regulating plant growth and development. IAA is synthesized in the plant cells and is involved in various physiological processes such as cell division, elongation, and differentiation.

Mecanismo De Acción

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- exerts its effects on plant growth and development by binding to specific receptors located on the surface of plant cells. This binding triggers a signaling cascade that ultimately leads to changes in gene expression and cellular processes.

Biochemical and Physiological Effects:

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- regulates various physiological processes in plants, including cell division, elongation, and differentiation. It also plays a crucial role in regulating root development, inducing the formation of adventitious roots, and promoting the growth of lateral buds. Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- has also been found to regulate the synthesis of other plant hormones such as cytokinins and gibberellins.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- is widely used in laboratory experiments to study plant growth and development. Its effects can be easily observed and measured, making it a valuable tool for plant biologists. However, Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- is also highly unstable and can rapidly degrade, which can be a limitation in some experimental settings.

Direcciones Futuras

There are several areas of research that hold promise for future investigations into the role of Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- in plant growth and development. These include:

1. Understanding the molecular mechanisms underlying Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- signaling and its interactions with other plant hormones.

2. Investigating the role of Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- in plant responses to environmental stresses such as drought, salinity, and temperature extremes.

3. Developing new methods for the synthesis and stabilization of Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- to improve its use in laboratory experiments.

4. Exploring the potential applications of Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- in agriculture, including its use as a plant growth regulator and in crop breeding programs.

In conclusion, Indole-3-acetic acid (Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-) is a naturally occurring plant hormone that plays a crucial role in regulating plant growth and development. Its effects on plant physiology and biochemistry have been extensively studied, and it is widely used in laboratory experiments to study plant growth and development. Future research into the molecular mechanisms underlying Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- signaling and its interactions with other plant hormones holds promise for developing new applications in agriculture and improving our understanding of plant growth and development.

Métodos De Síntesis

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- can be synthesized through various routes, including the tryptophan-dependent and tryptophan-independent pathways. The tryptophan-dependent pathway involves the conversion of tryptophan to Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- through a series of enzymatic reactions, while the tryptophan-independent pathway involves the conversion of indole to Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- through a non-enzymatic reaction.

Aplicaciones Científicas De Investigación

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- has been extensively studied for its role in regulating plant growth and development. It has been shown to promote cell division and elongation, regulate root development, and induce the formation of adventitious roots. Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- has also been found to play a crucial role in plant responses to environmental stresses such as drought, salinity, and temperature extremes.

Propiedades

| 108098-01-7 | |

Fórmula molecular |

C17H11N5O7 |

Peso molecular |

397.3 g/mol |

Nombre IUPAC |

2-[[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoacetyl]amino]benzoic acid |

InChI |

InChI=1S/C17H11N5O7/c23-14-13(10-7-8(22(28)29)5-6-12(10)18-14)20-21-16(25)15(24)19-11-4-2-1-3-9(11)17(26)27/h1-7,18,23H,(H,19,24)(H,26,27) |

Clave InChI |

AMOWDUZCWBKVSH-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |

SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |

| 108098-01-7 | |

Sinónimos |

2-[[[(5-nitro-2-oxo-indol-3-yl)amino]carbamoylformyl]amino]benzoic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)